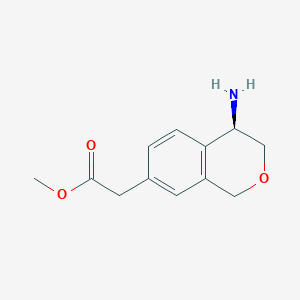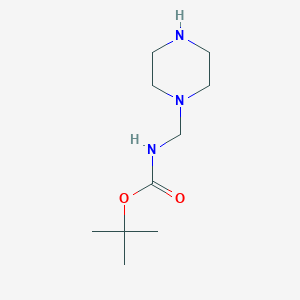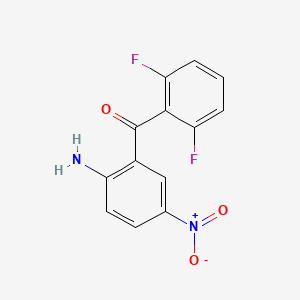
(2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone is an organic compound with the molecular formula C13H8F2N2O3 It is a derivative of benzophenone, characterized by the presence of amino and nitro groups on one phenyl ring and difluoro substituents on the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-amino-5-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of (2,5-diaminophenyl)(2,6-difluorophenyl)methanone.
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of (2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The difluoro substituents enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- 2-Amino-2′-chloro-5-nitrobenzophenone
Uniqueness
(2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone is unique due to the presence of both amino and nitro groups on the same phenyl ring, combined with difluoro substituents on the other phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H8F2N2O3 |
|---|---|
Peso molecular |
278.21 g/mol |
Nombre IUPAC |
(2-amino-5-nitrophenyl)-(2,6-difluorophenyl)methanone |
InChI |
InChI=1S/C13H8F2N2O3/c14-9-2-1-3-10(15)12(9)13(18)8-6-7(17(19)20)4-5-11(8)16/h1-6H,16H2 |
Clave InChI |
DHXQJSPCAHURCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


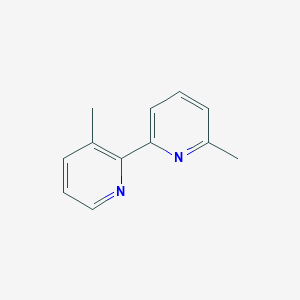
![(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B13346010.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
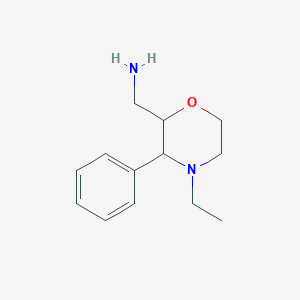
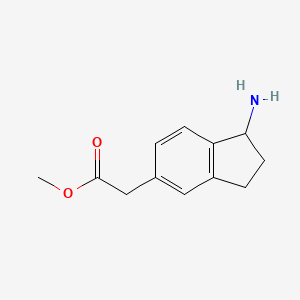
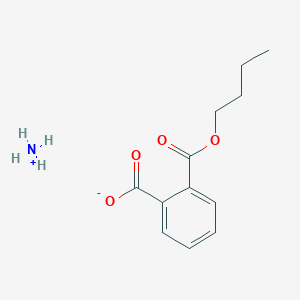
![1-[(4-Chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridinium Chloride](/img/structure/B13346050.png)
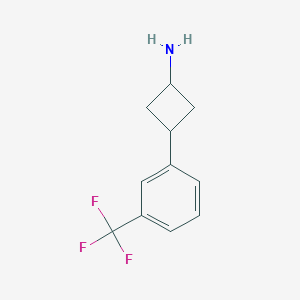
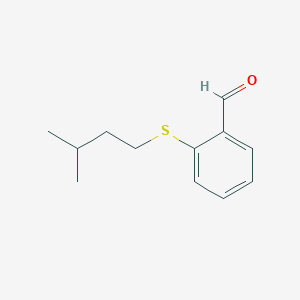
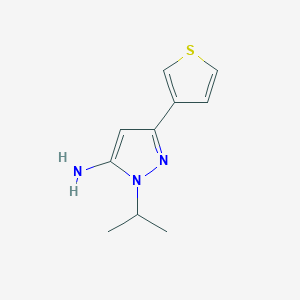
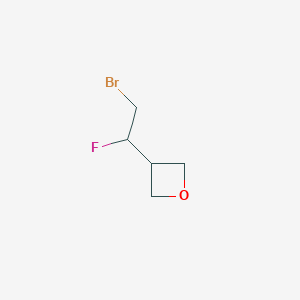
![3-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B13346087.png)
